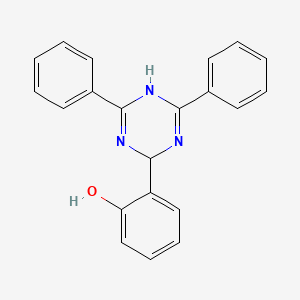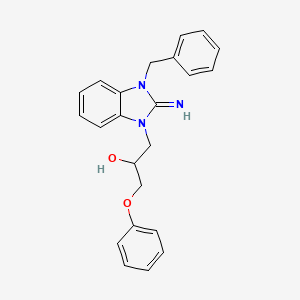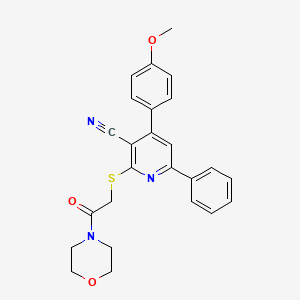
(4-Oxo-1,2,3-benzotriazin-3-yl)methyl 2-(furan-2-carbonylamino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WAY-624493 is a chemical compound that has garnered interest in scientific research due to its potential applications in various fields. It is known for its unique structure and properties, which make it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
The synthesis of WAY-624493 involves several steps, including the selection of appropriate starting materials and reaction conditions. The synthetic routes typically involve:
Selection of Starting Materials: The synthesis begins with the selection of suitable starting materials that contain the necessary functional groups.
Reaction Conditions: The reactions are carried out under controlled conditions, such as specific temperatures, pressures, and the use of catalysts to facilitate the reactions.
Purification: After the reactions, the product is purified using techniques such as chromatography to obtain the desired compound in high purity.
Industrial production methods for WAY-624493 may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and automated systems to enhance efficiency and reproducibility.
Chemical Reactions Analysis
WAY-624493 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: WAY-624493 can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
WAY-624493 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological molecules.
Medicine: WAY-624493 is investigated for its potential therapeutic applications, such as its ability to modulate specific biological pathways involved in diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of WAY-624493 involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to changes in cellular processes. These interactions can result in various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.
Comparison with Similar Compounds
WAY-624493 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable structures or functional groups. The comparison can focus on aspects such as:
Structural Differences: Highlighting unique structural features of WAY-624493 that distinguish it from other compounds.
Functional Properties: Comparing the biological or chemical activities of WAY-624493 with those of similar compounds.
Applications: Discussing the specific applications of WAY-624493 that make it unique compared to other compounds.
Some similar compounds to WAY-624493 include WAY-612453 and other related molecules used in research on amyloid diseases and synucleinopathies .
Properties
Molecular Formula |
C20H14N4O5 |
|---|---|
Molecular Weight |
390.3 g/mol |
IUPAC Name |
(4-oxo-1,2,3-benzotriazin-3-yl)methyl 2-(furan-2-carbonylamino)benzoate |
InChI |
InChI=1S/C20H14N4O5/c25-18(17-10-5-11-28-17)21-15-8-3-2-7-14(15)20(27)29-12-24-19(26)13-6-1-4-9-16(13)22-23-24/h1-11H,12H2,(H,21,25) |
InChI Key |
LJRZAAQYDMISEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)COC(=O)C3=CC=CC=C3NC(=O)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-chloro-3-(dimethylsulfamoyl)phenyl]-2-(2',5'-dioxospiro[2,3-dihydro-1H-naphthalene-4,4'-imidazolidine]-1'-yl)acetamide](/img/structure/B10809417.png)
![4-fluoro-N-[(2-methyl-1H-indol-3-yl)(pyridin-4-yl)methyl]aniline](/img/structure/B10809418.png)
![Ethyl 1-[2-[(4-fluorophenyl)sulfonylamino]benzoyl]piperidine-4-carboxylate](/img/structure/B10809421.png)
![1-Acetyl-6'-amino-3'-methyl-2-oxo-1'-phenylspiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B10809422.png)

![4-[4-(Benzenesulfonyl)-2-(4-methoxyphenyl)-1,3-oxazol-5-yl]morpholine](/img/structure/B10809425.png)
![2,6-dimethoxy-N-[4-(pyridin-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B10809427.png)


![3-[5-[(3-Benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]benzoic acid](/img/structure/B10809443.png)

![3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione](/img/structure/B10809458.png)
![5-[(4-Isobutoxy-1-naphthyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B10809460.png)

